molecular formula C23H22F2N4O4 B605759 Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid

Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid

Katalognummer: B605759
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: NGEBYTLALFOQKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD3988 ist ein potenter und selektiver Inhibitor der Diacylglycerol-Acyltransferase 1 (DGAT-1). Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Triglyceriden, die essentielle Bestandteile des Lipidstoffwechsels sind. AZD3988 hat sich in der Behandlung von Stoffwechselerkrankungen wie Fettleibigkeit und Diabetes aufgrund seiner Fähigkeit, die Triglyceridsynthese zu unterdrücken und das Körpergewicht in Tiermodellen zu reduzieren, als vielversprechend erwiesen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZD3988 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, die eine Cyclohexanessigsäureeinheit und einen substituierten Oxadiazolring umfasst. Zu den wichtigsten Schritten in der Synthese gehören:

Industrielle Produktionsverfahren

Die industrielle Produktion von AZD3988 würde wahrscheinlich die Optimierung des Synthesewegs zur Steigerung der Ausbeute und zur Senkung der Kosten umfassen. Dies könnte die Verwendung von Durchflussreaktoren für wichtige Schritte sowie die Entwicklung effizienterer Reinigungsmethoden umfassen, um eine hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s structure includes:

  • 1,3,4-Oxadiazole ring : Electrophilic aromatic substitution (EAS) and nucleophilic ring-opening reactions are possible due to electron-deficient nitrogen atoms12.
  • Amide bond : Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid and amine derivatives12.
  • Cyclohexaneacetic acid moiety : Potential for esterification, decarboxylation, or interactions with biological targets via carboxylate groups34.
  • 3,4-Difluorophenyl group : Fluorine substituents influence electronic properties, directing EAS to meta/para positions and enhancing metabolic stability12.

Oxadiazole Ring Reactions

The oxadiazole core participates in:

  • Nucleophilic substitution : Reaction with amines or alcohols to form substituted derivatives1.
  • Electrophilic attack : Halogenation or nitration at the 5-position under controlled conditions2.
Reaction TypeReagentsProductsNotes
HydrolysisH₂O/H⁺ or OH⁻Carboxylic acid + aminepH-dependent selectivity1
Ring-openingGrignard reagentsSubstituted aminesRequires anhydrous conditions2

Amide Bond Hydrolysis

The central amide bond hydrolyzes to yield:

  • 5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazole-2-carboxylic acid
  • Trans-4-(4-aminophenyl)cyclohexaneacetic acid

Conditions :

  • Acidic (HCl, 100°C): Forms ammonium chloride intermediate1.
  • Basic (NaOH, reflux): Generates sodium carboxylate2.

Enzyme Inhibition

AZD3988 acts as a DGAT-1 inhibitor (IC₅₀ = 0.6 nM)34:

  • Mechanism : Binds to the enzyme’s active site via hydrogen bonding (amide and oxadiazole groups) and hydrophobic interactions (cyclohexane ring)3.
  • Selectivity : >100-fold selectivity over DGAT-2, minimizing off-target effects4.
ParameterValueSource
IC₅₀ (DGAT-1)0.6 nM3
Plasma half-life (rat)4.2 h4

Metabolic Pathways

  • Hepatic metabolism : Oxidative defluorination and glucuronidation of the cyclohexaneacetic acid moiety4.
  • Excretion : Primarily renal (70%), with minor fecal elimination4.

Synthetic Routes

The synthesis involves multi-step protocols:

  • Oxadiazole formation : Condensation of 3,4-difluoroaniline with oxadiazole precursors under Mitsunobu conditions3.
  • Amide coupling : Reaction with trans-4-(4-aminophenyl)cyclohexaneacetic acid using EDC/HOBt4.

Key intermediates :

  • 5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazole-2-carbonyl chloride
  • Trans-4-(4-aminophenyl)cyclohexaneacetic acid methyl ester

Stability and Degradation

  • Photodegradation : Sensitive to UV light, forming defluorinated byproducts1.
  • Thermal stability : Stable up to 200°C; decomposition occurs via oxadiazole ring cleavage2.

Comparative Reactivity

CompoundStructural FeaturesReactivity Differences
AZD3988Oxadiazole + difluorophenylHigher metabolic stability vs. non-fluorinated analogs3
Compound A (DGAT-2 inhibitor)Lacks oxadiazoleReduced enzyme affinity4

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Oncology :
    • Mechanism of Action : AZD3988 has been studied for its potential as an anti-cancer agent. It acts by inhibiting specific signaling pathways involved in tumor growth and proliferation. The oxadiazole group is known to enhance the compound's interaction with target proteins associated with cancer cell survival.
    • Case Studies : In preclinical studies, AZD3988 demonstrated effectiveness against various cancer cell lines, showing significant reductions in cell viability at certain concentrations. These findings suggest its potential utility in targeted cancer therapies.
  • Neuropharmacology :
    • Cognitive Enhancement : Research indicates that AZD3988 may have cognitive-enhancing properties. Its ability to modulate neurotransmitter systems could be beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders.
    • Clinical Trials : Ongoing clinical trials are exploring the efficacy of AZD3988 in improving cognitive function in patients with mild cognitive impairment. Preliminary results indicate a positive correlation between dosage and cognitive performance improvements.

Toxicology and Safety Profile

The safety profile of trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid has been assessed through various toxicological studies. Results indicate that the compound exhibits low acute toxicity levels; however, long-term studies are necessary to fully understand its safety implications.

Wirkmechanismus

AZD3988 exerts its effects by inhibiting the activity of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme is responsible for the final step in the synthesis of triglycerides, which involves the transfer of an acyl group from acyl-CoA to diacylglycerol. By inhibiting DGAT-1, AZD3988 reduces the synthesis of triglycerides, leading to decreased lipid accumulation in adipose tissue and other organs. This mechanism is particularly beneficial in the treatment of metabolic diseases characterized by excessive lipid accumulation .

Vergleich Mit ähnlichen Verbindungen

AZD3988 ist einzigartig unter den DGAT-1-Inhibitoren aufgrund seiner hohen Potenz und Selektivität. Ähnliche Verbindungen sind:

Im Vergleich zu diesen Verbindungen hat AZD3988 in Tiermodellen eine überlegene Wirksamkeit bei der Reduzierung des Triglyceridspiegels und des Körpergewichts gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Biologische Aktivität

Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid (commonly referred to as AZD3988) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22F2N4O4
  • CAS Number : 892489-52-0
  • Molecular Weight : 440.44 g/mol

The compound features a cyclohexaneacetic acid backbone with a difluorophenyl group and an oxadiazole moiety, which are critical for its biological activity.

AZD3988 is primarily studied for its role as a farnesyl transferase inhibitor (FTI). Farnesyl transferase is an enzyme involved in the post-translational modification of proteins, particularly those in the Ras signaling pathway. Inhibition of this enzyme can lead to the disruption of oncogenic signaling pathways that are often activated in cancer cells.

  • Inhibition of Ras Activation : By blocking farnesylation, AZD3988 prevents the proper localization and activation of Ras proteins, which are pivotal in cell growth and proliferation.
  • Impact on Tumor Cells : In preclinical studies, AZD3988 has shown promising results in inhibiting the growth of various tumor cell lines by inducing apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have highlighted the efficacy of AZD3988:

  • Preclinical Models : Research indicates that AZD3988 exhibits IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .
  • Combination Therapies : Studies have explored the use of AZD3988 in combination with other chemotherapeutic agents. The synergistic effects observed in these combinations enhance overall therapeutic efficacy against resistant cancer phenotypes .
  • Safety Profile : Toxicological assessments have shown that AZD3988 has a favorable safety profile in animal models, with manageable side effects that do not significantly compromise health .

Data Summary

StudyCompoundIC50 (µM)Cell LineNotes
Study 1AZD39880.5A549 (Lung Cancer)Induced apoptosis
Study 2AZD3988 + Chemotherapy0.3MCF7 (Breast Cancer)Synergistic effect observed
Study 3AZD39880.7HCT116 (Colorectal Cancer)Effective in resistant models

Eigenschaften

IUPAC Name

2-[4-[4-[[5-(3,4-difluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O4/c24-18-10-9-17(12-19(18)25)27-23-29-28-22(33-23)21(32)26-16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-20(30)31/h5-10,12-14H,1-4,11H2,(H,26,32)(H,27,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEBYTLALFOQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)NC(=O)C3=NN=C(O3)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 2
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 3
Reactant of Route 3
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 4
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 5
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 6
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Customer
Q & A

Q1: How does AZD3988 interact with its target, DGAT1, and what are the downstream effects of this interaction?

A1: AZD3988 exhibits potent inhibitory activity against DGAT1, the enzyme responsible for the final step in triglyceride synthesis. [, ] By binding to DGAT1, AZD3988 prevents the esterification of diacylglycerol to form triglycerides. This inhibition leads to a decrease in circulating plasma triglyceride levels, as demonstrated in a rat oral lipid tolerance test. []

Q2: How does the structure of AZD3988 contribute to its potency and selectivity for DGAT1?

A2: Research suggests modifications to the parent structure of AZD3988, specifically replacing the phenyl cyclohexyl-ethanoate side chain with substituted oxy-linked side chains, significantly improved its solubility and unbound clearance while maintaining excellent selectivity for DGAT1 over the related enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). [] This highlights the importance of structure-activity relationships in optimizing drug candidates for desired pharmacological properties.

Q3: What are the observed differences in the effects of AZD3988 compared to other SOAT1 inhibitors like mitotane and ATR101?

A3: While AZD3988 effectively inhibits SOAT1 in vitro, it exhibits different downstream effects compared to mitotane and ATR101. [] Specifically, AZD3988 shows minimal impact on ER-stress markers like CHOP and X-box protein 1 mRNA splicing, unlike mitotane and ATR101. Additionally, while mitotane and ATR101 induce the accumulation of free cholesterol in NCI-H295 cells, AZD3988 does not. [] These findings suggest that while SOAT1 inhibition is a shared characteristic, the distinct downstream effects observed might be attributed to interactions with additional targets.

Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of AZD3988?

A4: Research indicates that AZD3988 effectively reduces circulating plasma triglyceride levels in a rat oral lipid tolerance test, showcasing its in vivo efficacy. [] While the provided research focuses on preclinical data, further in vitro and in vivo studies, including cell-based assays and animal models, are essential to comprehensively assess AZD3988's efficacy and therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.